Tri(methyl) Phosphite-d9

Description

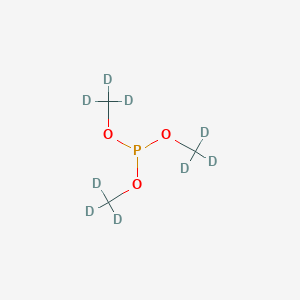

Structure

3D Structure

Properties

IUPAC Name |

tris(trideuteriomethyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O3P/c1-4-7(5-2)6-3/h1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTQBVOFDCPGCX-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(OC([2H])([2H])[2H])OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480289 | |

| Record name | Tri(methyl) Phosphite-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96201-07-9 | |

| Record name | Tri(methyl) Phosphite-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Tri(methyl) Phosphite-d9" chemical properties

An In-depth Technical Guide to Tri(methyl) Phosphite-d9

Authored by a Senior Application Scientist

Introduction: The Strategic Role of Deuteration in Phosphorus Chemistry

In the landscape of modern chemical research, isotopic labeling is a cornerstone technique for elucidating reaction mechanisms, quantifying analytes with precision, and enhancing the metabolic stability of pharmacologically active compounds.[1][2] this compound (Tris(trideuteriomethyl) phosphite), the deuterated analog of trimethyl phosphite, emerges as a specialized and powerful tool for researchers, scientists, and drug development professionals. Its utility stems from the strategic replacement of all nine protium atoms on its methyl groups with deuterium. This seemingly subtle modification has profound implications, rendering the molecule "silent" in standard ¹H NMR spectroscopy while preserving the fundamental reactivity of the phosphite functional group.

This guide provides an in-depth exploration of the core chemical properties, applications, and handling protocols for this compound. Moving beyond a simple data sheet, we will delve into the causality behind its applications, offering field-proven insights into its use as a mechanistic probe, a synthetic building block, and a high-precision internal standard.

Core Physicochemical Properties

The replacement of hydrogen with deuterium, its heavier isotope, imparts a slight but measurable increase in molecular weight without significantly altering the compound's general physical characteristics, such as its liquid state at room temperature or its pungent odor.[3][4] The fundamental electronic structure and, consequently, its reactivity as a trivalent phosphorus compound remain largely unchanged.

Data Presentation: Key Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | Tris(trideuteriomethyl) phosphite | [5] |

| Synonyms | This compound | [5][6] |

| CAS Number | 96201-07-9 | [5][6][7] |

| Molecular Formula | C₃D₉O₃P | [6][7] |

| Molecular Weight | 133.13 g/mol | [5][6] |

| Exact Mass | 133.08542186 Da | [5] |

| Appearance | Colorless liquid | [3][4] |

| Odor | Pungent, distinctive | [3][4][8] |

| Boiling Point | ~111-112 °C (for non-deuterated) | [3][8] |

| Density | ~1.052 g/mL at 25 °C (for non-deuterated) | [3][8] |

| Solubility | Reacts with water; soluble in many organic solvents. | [3][4] |

Note: Some physical properties like boiling point and density are listed for the non-deuterated analog, Trimethyl Phosphite (CAS 121-45-9), as they are expected to be very similar.

Synthesis and Spectroscopic Characterization

Synthetic Rationale

The synthesis of this compound logically follows the established methods for its non-deuterated counterpart, with the crucial substitution of methanol with its deuterated version, methanol-d4 (CD₃OD).[9] A common industrial method involves the reaction of phosphorus trichloride (PCl₃) with an alcohol in the presence of an acid scavenger, such as a tertiary amine (e.g., N,N-dimethylaniline), to neutralize the HCl byproduct.[10][11][12]

Reaction: PCl₃ + 3 CD₃OD + 3 R₃N → P(OCD₃)₃ + 3 R₃N·HCl

The choice of a tertiary amine is critical as it efficiently scavenges protons without possessing reactive N-H bonds that could lead to side products. Careful control of temperature is essential due to the exothermic nature of the reaction.[13] Subsequent purification via filtration to remove the amine hydrochloride salt, followed by distillation, yields the final high-purity product.[10]

Spectroscopic Signature

The true value of this compound lies in its unique spectroscopic properties.

-

¹H NMR: In a highly pure sample, the ¹H NMR spectrum is expected to be "blank," devoid of the characteristic doublet seen for trimethyl phosphite. This absence of proton signals makes it an ideal internal standard or a component in deuterated solvent systems for sensitive ¹H NMR experiments.

-

³¹P NMR: The phosphorus-31 nucleus remains active. In a proton-decoupled ³¹P NMR spectrum, a single sharp resonance is expected. If proton coupling were present, the signal would be a multiplet due to coupling with the nine deuterium atoms (a nonuplet, though likely unresolved).

-

¹³C NMR: The carbon signal will be coupled to deuterium, resulting in a multiplet, and will appear at a chemical shift very similar to its non-deuterated analog.

-

Mass Spectrometry: The molecular ion peak in mass spectrometry will confirm the isotopic enrichment, appearing at an m/z corresponding to its increased molecular weight (133.13).[5][6]

Key Applications in Research and Development

High-Precision Internal Standard for Quantitative NMR (qNMR)

Causality: The primary challenge in qNMR is finding an internal standard with signals that do not overlap with the analyte of interest. This compound is an exceptional candidate because it is invisible in the ¹H NMR spectrum, eliminating any possibility of signal overlap. However, it contains a phosphorus atom, allowing for accurate quantification of the standard itself via ³¹P NMR. This dual-spectroscopic nature enables a highly reliable two-step quantification process.

Workflow for qNMR using this compound

Caption: The Michaelis-Arbuzov reaction pathway using this compound.

Synthesis of Deuterated Building Blocks

Causality: In drug development, selective deuteration of a molecule, particularly at metabolically active sites (a "deuterium switch"), can slow down its rate of metabolism. [1][9]This is due to the kinetic isotope effect, where the stronger C-D bond is cleaved more slowly by metabolic enzymes than a C-H bond. This compound can be used as a reagent to introduce -OCD₃ or, through reactions like the Arbuzov reaction, -P(=O)(OCD₃)₂ moieties into complex molecules, creating novel deuterated drug candidates. [9]

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for the deuterated compound is limited, it must be handled with the same precautions as its non-deuterated analog, trimethyl phosphite, which is a flammable, harmful, and irritating substance. [14][15][16]

-

Handling:

-

Always handle this compound in a well-ventilated chemical fume hood. [14][15][17] * Wear appropriate personal protective equipment (PPE), including nitrile or rubber gloves, chemical safety goggles, and a lab coat. [14][17] * Use non-sparking tools and ground all equipment when transferring, as the compound is flammable with a low flash point. [14][15][18] * Avoid contact with skin and eyes and prevent inhalation of its pungent vapors. [14][18]

-

-

Storage:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. [14] * The compound is sensitive to air and moisture. [14]It reacts with water, hydrolyzing to form dimethyl phosphite and methanol-d4. [8]Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). [14][18] * Store away from incompatible materials such as strong oxidizing agents and strong bases. [14][15]

-

-

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not flush down the drain. [18]

-

Conclusion

This compound is far more than a simple deuterated solvent component. It is a precision tool that empowers researchers to conduct high-fidelity quantitative analyses, unravel complex reaction mechanisms, and synthesize novel deuterated molecules with potentially enhanced pharmaceutical properties. Its strategic value lies in the silent nature of its deuterium atoms in ¹H NMR, combined with the retained and versatile reactivity of the phosphite core. By understanding its fundamental properties and applying the rigorous protocols outlined in this guide, scientists can fully leverage the unique advantages that this compound offers in the pursuit of chemical innovation and discovery.

References

-

This compound | C3H9O3P | CID 12203185 - PubChem. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

trimethyl phosphite - ChemPak International. (2009, June 12). Retrieved January 12, 2026, from [Link]

-

Trimethyl Phosphite - Safety Data Sheet. (n.d.). Retrieved January 12, 2026, from [Link]

-

TRIMETHYL PHOSPHITE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, April 15). Retrieved January 12, 2026, from [Link]

-

TRIMETHYLPHOSPHITE - Gelest, Inc. (2017, August 2). Retrieved January 12, 2026, from [Link]

-

Trimethyl phosphite - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Trimethyl phosphite - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]

-

121-45-9 CAS | TRIMETHYL PHOSPHITE | Laboratory Chemicals | Article No. 0353D - Loba Chemie. (n.d.). Retrieved January 12, 2026, from [Link]

-

Trimethyl phosphite | (CH3O)3P | CID 8472 - PubChem. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Trimethyl phosphite | PDF - Scribd. (n.d.). Retrieved January 12, 2026, from [Link]

-

triethyl phosphite - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

-

ICSC 1556 - TRIMETHYL PHOSPHITE - Inchem.org. (n.d.). Retrieved January 12, 2026, from [Link]

-

The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - NIH. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

CAS No : 96201-07-9| Chemical Name : this compound | Pharmaffiliates. (n.d.). Retrieved January 12, 2026, from [Link]

-

Trimethyl phosphite producing process - Eureka | Patsnap. (n.d.). Retrieved January 12, 2026, from [Link]

-

Laboratory Analysis of Trimethyl phosphite - Analytice. (n.d.). Retrieved January 12, 2026, from [Link]

-

Trimethyl Phosphite as a Trap for Alkoxy Radicals Formed from the Ring Opening of Oxiranylcarbinyl Radicals. Conversion to Alkenes. Mechanistic Applications to the Study of C−C versus C−O Ring Cleavage - ResearchGate. (2025, August 6). Retrieved January 12, 2026, from [Link]

-

Exploring the Ab Initio Kinetics of Trimethyl Phosphite - PubMed. (2025, December 27). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Question about H NMR of trimethyl phosphite : r/chemistry - Reddit. (2019, February 27). Retrieved January 12, 2026, from [Link]

-

Trimethylphosphite - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

-

Applications and Synthesis of Deuterium-Labeled Compounds | Macmillan Group. (2014, February 27). Retrieved January 12, 2026, from [Link]

-

Comparative study of trimethyl phosphite and trimethyl phosphate as electrolyte additives in lithium ion batteries | Request PDF - ResearchGate. (2025, August 10). Retrieved January 12, 2026, from [Link]

-

Exploring the Ab Initio Kinetics of Trimethyl Phosphite | Request PDF - ResearchGate. (2025, December 30). Retrieved January 12, 2026, from [Link]

- US3184495A - Process for the preparation and recovery of trimethyl phosphite and derivatives thereof - Google Patents. (n.d.).

-

The importance of deuterated compounds, the magic methyl effect and... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. researchgate.net [researchgate.net]

- 3. Trimethyl phosphite - Wikipedia [en.wikipedia.org]

- 4. Trimethyl phosphite | (CH3O)3P | CID 8472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C3H9O3P | CID 12203185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Trimethyl phosphite | 121-45-9 [chemicalbook.com]

- 9. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Trimethyl phosphite producing process - Eureka | Patsnap [eureka.patsnap.com]

- 13. US3184495A - Process for the preparation and recovery of trimethyl phosphite and derivatives thereof - Google Patents [patents.google.com]

- 14. prochemonline.com [prochemonline.com]

- 15. lobachemie.com [lobachemie.com]

- 16. ICSC 1556 - TRIMETHYL PHOSPHITE [inchem.org]

- 17. gelest.com [gelest.com]

- 18. chempak.net [chempak.net]

"Tri(methyl) Phosphite-d9" physical characteristics

An In-Depth Technical Guide to the Physical Characteristics of Tri(methyl) Phosphite-d9

Abstract

This compound (Tris(trideuteriomethyl) phosphite) is the isotopically labeled analog of trimethyl phosphite, where all nine hydrogen atoms on the methyl groups have been replaced with deuterium. This substitution makes it an invaluable tool in various scientific domains, particularly in mechanistic studies, as a nuclear magnetic resonance (NMR) solvent or standard, and as a precursor for synthesizing deuterated organophosphorus compounds. This guide provides a comprehensive overview of its fundamental physical and chemical properties, analytical characterization protocols, synthesis considerations, and safe handling procedures, tailored for researchers and professionals in chemistry and drug development.

Chemical Identity and Molecular Structure

This compound is an organophosphorus compound featuring a central phosphorus(III) atom bonded to three deuterated methoxy (-OCD₃) groups.[1] The isotopic enrichment provides a unique spectroscopic signature while maintaining chemical reactivity analogous to its non-deuterated counterpart.

-

IUPAC Name: tris(trideuteriomethyl) phosphite[2]

-

Synonyms: Trimethoxyphosphine-d9, Phosphorous acid-d9 trimethyl ester

-

Molecular Formula: C₃D₉O₃P[3]

-

InChIKey: CYTQBVOFDCPGCX-GQALSZNTSA-N[2]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of this compound are very similar to those of its non-deuterated analog, with minor differences attributable to the increased mass of deuterium versus protium. These properties are critical for its handling, purification, and use in chemical reactions.

| Property | This compound | Trimethyl Phosphite (for comparison) |

| Molecular Weight | 133.13 g/mol [2][3] | 124.08 g/mol [4][5][6] |

| Appearance | Colorless liquid | Colorless liquid[1][4][7] |

| Odor | Pungent, unpleasant | Strong, foul, pyridine-like odor[5][7][8] |

| Boiling Point | Not specified, expected to be ~111-112 °C | 111-112 °C[4][9][10] |

| Melting Point | Not specified, expected to be ~ -78 °C | -78 °C[4][9][11] |

| Density | Not specified, expected to be >1.052 g/mL | 1.052 g/mL at 25 °C[4][9] |

| Refractive Index | Not specified, expected to be ~1.408 | n20/D 1.408[9][11] |

| Solubility | Reacts with water; soluble in organic solvents | Reacts with water; soluble in ethanol, ether, benzene.[7][8] |

Causality Behind Property Similarities: The substitution of hydrogen with deuterium primarily affects mass-dependent properties. Bond lengths and angles are minimally affected, meaning that intermolecular forces remain largely unchanged. Consequently, macroscopic properties like boiling point, melting point, and density are nearly identical to the standard compound. The most significant difference is the molecular weight, which is a direct consequence of the nine deuterium atoms.

Synthesis and Isotopic Purity Verification

Synthesis Pathway: The synthesis of this compound typically mirrors the established methods for its non-deuterated counterpart. A common and effective laboratory-scale method involves the reaction of phosphorus trichloride (PCl₃) with deuterated methanol (Methanol-d4, CD₃OD) in the presence of a non-nucleophilic base, such as pyridine or a tertiary amine (e.g., N,N-diethylaniline), to neutralize the HCl byproduct.[12][13][14]

Caption: General synthesis scheme for this compound.

Experimental Protocol: Quality Control & Purity Verification To ensure the suitability of this compound for sensitive applications, its chemical and isotopic purity must be rigorously verified. This protocol constitutes a self-validating system for quality control.

Caption: Quality control workflow for this compound.

1. ³¹P NMR Spectroscopy:

-

Objective: To confirm the phosphorus oxidation state and identify phosphorus-containing impurities.

-

Method:

-

Prepare a ~5-10% (v/v) solution of the sample in an appropriate deuterated solvent (e.g., CDCl₃ or C₆D₆).

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

Expected Result: A single peak corresponding to the P(III) center of trimethyl phosphite. The chemical shift will be very close to that of the non-deuterated analog (approx. +140 ppm).

-

Expertise: The key impurity to look for is the oxidized P(V) species, trimethyl phosphate-d9, which appears at a significantly different chemical shift (around +2 ppm).[15] The presence of this peak indicates sample degradation.

-

2. ¹H NMR Spectroscopy:

-

Objective: To determine the isotopic enrichment (degree of deuteration).

-

Method:

-

Using the same sample prepared for ³¹P NMR, acquire a high-resolution ¹H NMR spectrum.

-

Integrate any residual signals in the methoxy region (~3.5 ppm) against a known internal standard.

-

Expected Result: For a high-purity sample (>98% D), the proton signal from any residual -OCH₃ groups should be minimal or undetectable. The signal for non-deuterated trimethyl phosphite appears as a doublet due to coupling with the phosphorus-31 nucleus (³J(P,H) ≈ 10.5 Hz).[16][17]

-

Trustworthiness: This method directly quantifies the most critical parameter for an isotopically labeled compound: the absence of the non-labeled species.

-

3. Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and isotopic distribution.

-

Method:

-

Introduce the sample into a mass spectrometer (Electron Ionization is suitable).

-

Analyze the resulting mass spectrum for the molecular ion (M⁺).

-

Expected Result: The spectrum should show a prominent molecular ion peak at m/z corresponding to the mass of C₃D₉O₃P (calculated exact mass: 133.0854 Da).[2] Minor peaks at lower masses may indicate incomplete deuteration.

-

Safe Handling and Storage

This compound should be handled with the same precautions as its non-deuterated analog, which is classified as a flammable liquid that is harmful if swallowed and causes skin and eye irritation.[4][18]

-

Handling:

-

Work in a well-ventilated fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[4]

-

Keep away from heat, sparks, and open flames, as the material is flammable.[4][18]

-

Ground all equipment to prevent the buildup of electrostatic charge.[4]

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4]

-

Critical Insight: The compound is sensitive to air and moisture.[4] It hydrolyzes in the presence of water to form dimethyl phosphite and methanol.[5] Therefore, it must be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Key Applications in Research

The primary value of this compound lies in its isotopic label, enabling specific applications where tracking the fate of methyl groups or minimizing proton signals is essential.

-

Mechanistic Studies: Used as a reactant to trace the pathways of the methyl groups in reactions like the Michaelis-Arbuzov reaction.[13][19]

-

NMR Spectroscopy: Can be used as a non-protonated ligand in organometallic chemistry to simplify ¹H NMR spectra of complex molecules.[19][20]

-

Synthesis of Labeled Compounds: Serves as a deuterated building block for the synthesis of more complex isotopically labeled molecules, such as pesticides or drug candidates, for metabolism and pharmacokinetic studies.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12203185, this compound. [Link]

-

Prochem, Inc. Safety Data Sheet: Trimethyl Phosphite. [Link]

-

Grokipedia. Trimethyl phosphite. [Link]

-

Stenutz. trimethyl phosphite. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8472, Trimethyl phosphite. [Link]

-

NIST. NIST Chemistry WebBook, SRD 69: Trimethyl phosphite. [Link]

-

LookChem. Trimethyl phosphite wiki. [Link]

-

SLS. Trimethyl phosphite, >=99%. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12483346, Trimethyl-d9-phosphine. [Link]

-

Wikipedia. Trimethyl phosphite. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 118856167, Trimethyl-D9 phosphate. [Link]

-

Otto Chemie Pvt. Ltd. Trimethyl phosphite, 99%. [Link]

-

Organic Syntheses. triethyl phosphite. [Link]

-

Barskiy, D. A., et al. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. [Link]

-

Ereztech. Trimethyl Phosphite. [Link]

-

OSTI.GOV. Trimethyl phosphite adsorbed on silica: An NMR and infrared study. [Link]

-

Scribd. Trimethyl Phosphite. [Link]

- Google Patents.

- Google Patents. CN1900085A - Trimethyl phosphite production process.

-

Reddit. Question about H NMR of trimethyl phosphite. [Link]

-

Nanalysis Corp. Analysing phosphorus containing compounds using 31P Benchtop NMR. [Link]

-

Organic Chemistry Portal. Trimethylphosphite. [Link]

-

PubMed. Aurophilic interactions in mu-p-phenylenediethynyl-bis[(trimethyl phosphite)gold(I)] dichloromethane hemisolvate. [Link]

-

The Royal Society of Chemistry. Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P-O-R Cleavage of P(III) Esters Selectively Producing P(O)-H Compounds. [Link]

-

U.S. Environmental Protection Agency. ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs) FOR TRIMETHYL PHOSPHITE. [Link]

Sources

- 1. Trimethyl phosphite - Wikipedia [en.wikipedia.org]

- 2. This compound | C3H9O3P | CID 12203185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. One moment, please... [prochemonline.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Trimethyl phosphite [webbook.nist.gov]

- 7. Trimethyl phosphite | (CH3O)3P | CID 8472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. Trimethyl phosphite = 99 121-45-9 [sigmaaldrich.com]

- 10. Trimethyl phosphite CAS#: 121-45-9 [m.chemicalbook.com]

- 11. trimethyl phosphite [stenutz.eu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. scribd.com [scribd.com]

- 14. US3184495A - Process for the preparation and recovery of trimethyl phosphite and derivatives thereof - Google Patents [patents.google.com]

- 15. nmr.oxinst.com [nmr.oxinst.com]

- 16. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reddit.com [reddit.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Trimethyl phosphite, 99% 121-45-9 India [ottokemi.com]

- 20. Aurophilic interactions in mu-p-phenylenediethynyl-bis[(trimethyl phosphite)gold(I)] dichloromethane hemisolvate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tri(methyl) Phosphite-d9: Structure, Synthesis, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuterium Labeling in the Molecular Sciences

In the landscape of modern chemical and pharmaceutical research, the strategic substitution of hydrogen with its stable isotope, deuterium, represents a powerful tool for elucidating reaction mechanisms, studying metabolic pathways, and enhancing the analytical precision of quantitative assays.[1][2] Tri(methyl) phosphite-d9, the deuterated analog of trimethyl phosphite, embodies the utility of this isotopic labeling. This guide provides a comprehensive technical overview of this compound, from its fundamental molecular structure to its practical applications in cutting-edge research and development.

This compound is an organophosphorus compound with the chemical formula C₃D₉O₃P.[3] Its primary value lies in its use as an internal standard for mass spectrometry-based quantification and as a tracer in metabolic studies.[4][5] The nine deuterium atoms provide a distinct mass shift from its non-deuterated counterpart, allowing for precise differentiation in mass spectrometric analyses without significantly altering its chemical properties.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central phosphorus atom bonded to three trideuteriomethoxy (-OCD₃) groups. The phosphorus atom is in the +3 oxidation state and possesses a lone pair of electrons, resulting in a trigonal pyramidal geometry.

| Property | Value | Source |

| Chemical Formula | C₃D₉O₃P | [3] |

| Molecular Weight | 133.13 g/mol | [3] |

| CAS Number | 96201-07-9 | [3] |

| Appearance | Colorless liquid (predicted) | Inferred from trimethyl phosphite[4] |

| Boiling Point | ~111-112 °C (predicted) | Inferred from trimethyl phosphite[4] |

| Density | ~1.052 g/mL (predicted) | Inferred from trimethyl phosphite[6] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the replacement of all nine protons with deuterium, the ¹H NMR spectrum of a pure sample of this compound is expected to show no signals. The absence of proton signals is a key indicator of successful deuteration.

-

¹³C NMR: The ¹³C NMR spectrum will exhibit a signal for the carbon atoms of the trideuteriomethyl groups. This signal will appear as a multiplet due to coupling with the deuterium atoms (spin I = 1), a phenomenon known as C-D coupling.[7]

-

³¹P NMR: The ³¹P NMR spectrum is a powerful tool for characterizing organophosphorus compounds.[8] For trimethyl phosphite, the ³¹P NMR spectrum shows a single resonance at approximately +140 ppm.[9] The chemical shift of this compound is expected to be very similar. The signal may appear as a nonuplet due to coupling with the nine equivalent deuterium atoms, although this may not be fully resolved depending on the spectrometer's resolution.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the analysis of this compound, particularly in its application as an internal standard. The electron ionization (EI) mass spectrum of trimethyl phosphite shows a molecular ion peak (M⁺) at m/z 124.[10] For this compound, the molecular ion peak is expected at m/z 133 , reflecting the mass increase from the nine deuterium atoms. The fragmentation pattern is also expected to be shifted accordingly.

Synthesis of this compound

The synthesis of this compound is analogous to the preparation of its non-deuterated counterpart, typically involving the reaction of phosphorus trichloride (PCl₃) with deuterated methanol (CD₃OD) in the presence of a base to neutralize the generated HCl.[4]

Representative Synthesis Protocol

This protocol is adapted from established methods for the synthesis of trialkyl phosphites.[11]

Materials:

-

Phosphorus trichloride (PCl₃)

-

Methanol-d₄ (CD₃OD)

-

Anhydrous pyridine or other suitable non-protic base

-

Anhydrous diethyl ether or other suitable inert solvent

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve anhydrous pyridine in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus trichloride to the stirred solution.

-

From the dropping funnel, add a solution of Methanol-d₄ in anhydrous diethyl ether dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The pyridinium hydrochloride precipitate is removed by filtration under an inert atmosphere.

-

The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound product.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Its utility also extends to its potential use as a tracer in metabolic studies.[1][12]

Internal Standard for Quantitative Mass Spectrometry

In drug development, accurate quantification of drug candidates and their metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Deuterated internal standards are the gold standard for such analyses.[4]

Causality behind the choice of a deuterated internal standard:

-

Co-elution: this compound has nearly identical chromatographic properties to its non-deuterated analog, ensuring they elute at the same time during LC.

-

Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer. Since the deuterated standard is affected by these matrix effects in the same way as the analyte, the ratio of their signals remains constant, allowing for accurate quantification.

-

Correction for Sample Loss: Any loss of the analyte during sample preparation (e.g., extraction, evaporation) will be mirrored by the loss of the deuterated internal standard, thus not affecting the final calculated concentration.

Experimental Workflow: Quantification of a Hypothetical Analyte using this compound as an Internal Standard

-

Sample Preparation: A known amount of this compound is spiked into the biological sample (e.g., plasma, urine) containing the analyte of interest.

-

Extraction: The analyte and the internal standard are extracted from the biological matrix using a suitable method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

-

LC-MS Analysis: The extracted sample is injected into an LC-MS system. The analyte and the internal standard are separated by the LC column and detected by the mass spectrometer.

-

Data Analysis: The peak areas of the analyte and the internal standard are measured. A calibration curve is generated using standards with known concentrations of the analyte and a constant concentration of the internal standard. The concentration of the analyte in the unknown sample is then calculated from the calibration curve.

Mechanistic Studies and Metabolic Tracing

While less documented, this compound has the potential to be used as a tracer to study the metabolism of organophosphorus compounds.[1][12] By tracking the incorporation of the deuterated methyl groups into metabolites, researchers can elucidate metabolic pathways and rates of reaction. The kinetic isotope effect associated with the C-D bond can also be exploited to probe reaction mechanisms.

Conclusion

This compound is a valuable tool for researchers in the chemical and pharmaceutical sciences. Its well-defined molecular structure and predictable spectroscopic properties, combined with its utility as a high-fidelity internal standard, make it an indispensable reagent for accurate and precise quantitative analysis. As the demand for robust and reliable analytical methods in drug development continues to grow, the importance of deuterated standards like this compound will undoubtedly increase.

References

-

Wikipedia. (n.d.). Trimethyl phosphite. Retrieved from [Link]

-

ESSLAB. (n.d.). Trimethyl phosphate-d9. Retrieved from [Link]

-

PubMed. (1986). 31P chemical shifts as structural probes for heme environments. 31P-NMR study of the binding of trimethyl phosphine to various hemoglobins and myoglobins. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Trimethyl phosphite. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). Trimethyl phosphite, 99%. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of trimethyl phosphite.

-

Organic Syntheses. (n.d.). triethyl phosphite. Retrieved from [Link]

-

NMR-Service. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

-

SpectraBase. (n.d.). Trimethylphosphite - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]

-

NIH. (2024). A highly efficient catalytic method for the synthesis of phosphite diesters. Retrieved from [Link]

-

PubMed. (2012). Mechanism and Applications of Phosphite Dehydrogenase. Retrieved from [Link]

-

NIH. (2016). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Trimethyl phosphite. Retrieved from [Link]

-

NIH. (2017). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Retrieved from [Link]

-

YouTube. (2024). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. Retrieved from [Link]

-

PubMed. (2025). Exploring the Ab Initio Kinetics of Trimethyl Phosphite. Retrieved from [Link]

-

Materials Chemistry Frontiers. (2022). Isotope effects of deuterated Pt(ii) complexes with site disparity on blue phosphorescence. Retrieved from [Link]

-

PubMed. (2004). O-selectivity and utility of phosphorylation mediated by phosphite triester intermediates in the N-unprotected phosphoramidite method. Retrieved from [Link]

-

MDPI. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link]

-

SAGE Journals. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of tris(trimethylsilyl)phosphite.

- Google Patents. (n.d.). Trimethyl phosphite production process.

-

YouTube. (2020). Coupled and Decoupled 13C-NMR of Dimethyl Methylphosphonate. Retrieved from [Link]

-

NIH. (2017). Metabolomics and isotope tracing. Retrieved from [Link]

Sources

- 1. Exploring the Ab Initio Kinetics of Trimethyl Phosphite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isotope effects of deuterated Pt(ii) complexes with site disparity on blue phosphorescence - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CN1900085A - Trimethyl phosphite production process - Google Patents [patents.google.com]

- 6. Trimethyl phosphite = 99 121-45-9 [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 9. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trimethyl phosphite [webbook.nist.gov]

- 11. Prebiotic Chemistry of Phosphite: Mild Thermal Routes to Form Condensed-P Energy Currency Molecules Leading Up to the Formation of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

"Tri(methyl) Phosphite-d9" CAS number 96201-07-9

An In-Depth Technical Guide to Tri(methyl) Phosphite-d9 (CAS 96201-07-9)

Abstract

This technical guide provides a comprehensive overview of this compound (tris(trideuteriomethyl) phosphite), a deuterated organophosphorus compound with significant utility in advanced scientific research. Moving beyond a simple data sheet, this document delves into the fundamental principles that make this isotopic label a powerful tool for researchers, scientists, and drug development professionals. We will explore its core physicochemical properties, a robust synthesis protocol, and its primary applications in mechanistic elucidation and quantitative analysis. The methodologies are presented with an emphasis on the causal reasoning behind experimental design, ensuring a deep and practical understanding of the subject matter.

Introduction: The Scientific Value of Isotopic Labeling

In modern chemical and biomedical research, understanding a molecule's journey—its metabolic fate, its role in a reaction mechanism, or its precise quantity in a complex matrix—is paramount. Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a cornerstone technique for achieving this insight. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is particularly valuable. Its increased mass (approximately double that of protium, ¹H) imparts subtle but measurable changes to molecular properties without significantly altering chemical reactivity.

This compound, where all nine hydrogen atoms of the methoxy groups are replaced with deuterium, serves as an exemplary tool. It allows researchers to leverage the power of isotopic labeling in the context of organophosphorus chemistry. Its applications are primarily centered on two key analytical domains: clarifying reaction pathways and achieving high-accuracy quantification. This guide will provide the foundational knowledge and practical protocols to effectively utilize this versatile reagent.

Part 1: Core Molecular and Spectroscopic Profile

Understanding the physical and spectral characteristics of this compound is essential for its proper use and for the interpretation of experimental data. While its chemical behavior closely mirrors that of its non-deuterated analogue, its isotopic composition gives rise to distinct properties.

Physicochemical Properties

The substitution of hydrogen with deuterium results in a higher molecular weight and slight changes in physical properties such as density and boiling point compared to the non-deuterated trimethyl phosphite (CAS 121-45-9).

| Property | Value | Source |

| CAS Number | 96201-07-9 | |

| Molecular Formula | C₃D₉O₃P | |

| Molecular Weight | 133.13 g/mol | |

| Exact Mass | 133.08542186 Da | |

| Appearance | Colorless Liquid (inferred) | Inferred from non-deuterated analogue |

| Boiling Point | ~111-112 °C (inferred) | Inferred from non-deuterated analogue |

| Density | ~1.05 g/mL (inferred) | Inferred from non-deuterated analogue |

| Isotopic Purity | Typically ≥98 atom % D | General supplier specification |

Spectroscopic Signature: A Multi-Nuclear Perspective

The true utility of this compound is revealed through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR).

-

¹H NMR: In a sample with high isotopic enrichment (e.g., >99 atom % D), the proton NMR spectrum will be virtually silent in the region corresponding to the methoxy groups. A very small residual signal may be observed, often as a complex multiplet due to coupling with both phosphorus (³¹P) and deuterium (²H).

-

²H (Deuterium) NMR: This is a powerful technique for confirming deuteration.[1] A single resonance signal is expected, corresponding to the nine equivalent deuterium atoms of the three -OCD₃ groups. The chemical shift will be nearly identical to the proton chemical shift of the non-deuterated analogue (~3.5 ppm), but the signal will be broader.[2][3]

-

³¹P NMR: The phosphorus-31 spectrum provides direct insight into the P(III) center. A single resonance is expected. For the non-deuterated analogue, this signal is a decet (a multiplet of 10 lines) due to coupling with the nine equivalent protons. For the d9-analogue, the coupling constant to deuterium (JP-D) is significantly smaller than to protons (JP-H). This, combined with the quadrupolar nature of the deuterium nucleus, typically results in the collapse of the fine multiplet structure into a single, potentially broadened line. This spectral simplification can be advantageous in complex reaction mixtures.

-

Mass Spectrometry (MS): The molecular ion peak will be observed at m/z 133, confirming the incorporation of nine deuterium atoms (an increase of 9 Da compared to the non-deuterated compound's molecular weight of 124 g/mol ). This mass shift is the basis for its use as an internal standard.

Part 2: Synthesis and Quality Control

The synthesis of this compound is analogous to the well-established industrial production of trimethyl phosphite, substituting the key methanol reagent with its deuterated counterpart.[4]

Reaction Principle

The synthesis involves the reaction of phosphorus trichloride (PCl₃) with deuterated methanol (Methanol-d4, CD₃OD) in the presence of a base to neutralize the deuterium chloride (DCl) byproduct. An organic base like N,N-dimethylaniline or pyridine is often used.

Overall Reaction: PCl₃ + 3 CD₃OD → P(OCD₃)₃ + 3 DCl

Detailed Synthesis Protocol

Causality Note: This procedure must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere). Phosphorus trichloride and phosphites are highly sensitive to moisture and oxygen.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a condenser, and an inert gas inlet.

-

Reagent Preparation: In the flask, dissolve N,N-dimethylaniline (3.1 eq.) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

-

Methanol-d4 Addition: Charge the dropping funnel with Methanol-d4 (3.0 eq., CAS 811-98-3) dissolved in anhydrous diethyl ether.[5] Add this solution dropwise to the stirred base solution, maintaining the temperature at 0 °C.

-

PCl₃ Addition: Prepare a solution of phosphorus trichloride (1.0 eq.) in anhydrous diethyl ether and charge it into a separate dropping funnel. Add the PCl₃ solution dropwise to the reaction mixture. The addition rate should be controlled to keep the internal temperature below 10 °C. A white precipitate of N,N-dimethylaniline hydrodeuteriochloride will form.

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Filter the mixture under inert atmosphere to remove the salt precipitate. Wash the precipitate with additional anhydrous ether. Combine the filtrates.

-

Purification: Carefully remove the solvent from the filtrate by distillation at atmospheric pressure. The remaining crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Quality Control

-

Isotopic Enrichment: Use ²H NMR to confirm the high level of deuteration. The absence of significant signals in the corresponding ¹H NMR spectrum further validates purity.

-

Chemical Purity: Assess by ³¹P NMR. The presence of a single, sharp resonance peak indicates high chemical purity. Oxidation to the corresponding phosphate (O=P(OCD₃)₃) would appear as a separate peak at a different chemical shift. Gas Chromatography (GC) can also be used to determine chemical purity.

Part 3: Applications in Advanced Research

The true value of this compound lies in its application as a tracer and a standard. Its use provides unambiguous answers to complex chemical questions.

Mechanistic Elucidation: The Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental C-P bond-forming reaction where a trialkyl phosphite reacts with an alkyl halide to form a dialkyl alkylphosphonate.[6][7] The generally accepted mechanism involves two Sₙ2 steps.[8] Using this compound allows for the direct tracking of the methyl groups throughout the reaction.

The Mechanistic Question: In the second step, the displaced halide anion attacks one of the phosphonium salt's alkoxy carbons. Does the halide preferentially attack the methyl group from the original alkyl halide or one of the three methyl groups from the phosphite?

By reacting this compound with a non-deuterated alkyl halide (e.g., methyl iodide, CH₃I), the products can be analyzed to determine the fate of the deuterium labels.

Reaction: P(OCD₃)₃ + CH₃I → CH₃-P(O)(OCD₃)₂ + CD₃I

If the reaction proceeds as shown, with the iodide attacking one of the deuterated methyl groups, the products will be dimethyl-d6 methylphosphonate and methyl-d3 iodide. Analysis of the products by GC-MS would confirm the mass of the resulting alkyl iodide as 145 (for CD₃I) instead of 142 (for CH₃I), providing definitive proof of the intermolecular dealkylation pathway.

-

Reaction Setup: In a sealed reaction tube, combine this compound (1.0 eq.) and methyl iodide (1.1 eq.).

-

Thermal Conditions: Heat the mixture at 100-120 °C for 12-24 hours. Causality Note: The reaction requires thermal energy to drive the dealkylation of the stable phosphonium salt intermediate.[7]

-

Monitoring: Monitor the reaction progress by ³¹P NMR. The starting phosphite signal will decrease as the product phosphonate signal appears at a different chemical shift.

-

Product Analysis: Upon completion, cool the reaction mixture. Directly inject a small aliquot into a GC-MS system.

-

Data Interpretation:

-

Analyze the mass spectrum of the volatile alkyl halide peak. The observation of a molecular ion at m/z = 145 (for CD₃I) confirms the mechanism.

-

Analyze the mass spectrum of the phosphonate product to confirm its structure.

-

Caption: Isotopic tracking in the Michaelis-Arbuzov reaction.

High-Accuracy Quantification: Isotope Dilution Mass Spectrometry

In complex matrices such as environmental samples or biological fluids, quantifying trace amounts of a substance like trimethyl phosphite can be challenging due to matrix effects (ion suppression or enhancement). Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for overcoming this issue. This compound is an ideal internal standard for this purpose.

Principle: A known amount of the deuterated standard (this compound) is added to the unknown sample. The standard is chemically identical to the analyte (trimethyl phosphite) and thus behaves identically during sample extraction, cleanup, and chromatographic separation. However, the mass spectrometer can distinguish between the analyte and the standard due to their mass difference (124 vs. 133 amu). Any sample loss or matrix effects will affect both compounds equally. Therefore, the ratio of the analyte signal to the internal standard signal provides a highly accurate and precise measure of the analyte's concentration.

-

Prepare Standard Solutions: Create a stock solution of this compound in a suitable solvent (e.g., ethyl acetate). From this, prepare a "spiking" solution at a concentration expected to be near the middle of the calibration range.

-

Sample Preparation:

-

To a known volume or mass of the unknown sample, add a precise volume of the deuterated internal standard spiking solution.

-

Simultaneously, prepare a set of calibration standards by adding the same amount of internal standard to a series of solutions containing known concentrations of non-deuterated trimethyl phosphite.

-

-

Extraction: Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction). Causality Note: The internal standard co-extracts with the analyte, correcting for any inefficiencies or losses during this step.

-

GC-MS Analysis:

-

Analyze the extracts using a GC-MS system. The GC method should be optimized to provide a sharp, symmetric peak for trimethyl phosphite.

-

Set the mass spectrometer to Selected Ion Monitoring (SIM) mode. Monitor a characteristic ion for the analyte (e.g., m/z 124) and the corresponding ion for the standard (e.g., m/z 133).

-

-

Quantification:

-

For each calibrator and sample, calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibrators.

-

Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Caption: Quantitative analysis workflow using an isotopic internal standard.

Part 4: Safety, Handling, and Storage

While specific toxicity data for the deuterated form is not widely available, it should be handled with the same precautions as its non-deuterated analogue, trimethyl phosphite (CAS 121-45-9).

-

Hazards: Trimethyl phosphite is a flammable liquid and vapor.[9][10] It is harmful if swallowed and causes skin and eye irritation.[11] It may also cause respiratory irritation.

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Keep away from heat, sparks, and open flames.[10] Ground all equipment to prevent static discharge.

-

Handle under an inert atmosphere (nitrogen or argon) to prevent oxidation.

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizing agents and moisture.

References

-

Wikipedia. Trimethyl phosphite. [Link]

-

Organic Chemistry Portal. Arbuzov Reaction. [Link]

-

UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction. [Link]

-

Wikipedia. Michaelis–Arbuzov reaction. [Link]

-

Pratt, D. et al. Transport and compartmentation of phosphite in higher plant cells--kinetic and P nuclear magnetic resonance studies. PubMed. [Link]

-

Wikipedia. Deuterium NMR. [Link]

-

Loba Chemie. TRIMETHYL PHOSPHITE FOR SYNTHESIS MSDS. [Link]

-

PubChem. This compound. [Link]

-

Magritek. Deuterium (2H) measurements on a Spinsolve benchtop NMR system. [Link]

-

University of Ottawa. Hydrogen (Proton, Deuterium and Tritium) NMR. [Link]

-

Gelest, Inc. TRIMETHYLPHOSPHITE Safety Data Sheet. [Link]

Sources

- 1. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 2. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 3. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

- 4. Mechanistic investigations of enzymes in phosphonate metabolism | IDEALS [ideals.illinois.edu]

- 5. guidechem.com [guidechem.com]

- 6. Arbuzov Reaction [organic-chemistry.org]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Preparation of Tri(methyl) Phosphite-d9 (Trimethoxyphosphine-d9)

Abstract: This technical guide provides a comprehensive overview of the synthesis, preparation, purification, and characterization of Tri(methyl) Phosphite-d9 (P(OCD₃)₃). As an isotopically labeled organophosphorus reagent, this compound is invaluable for researchers in drug development and mechanistic chemistry. Its primary application lies in its role as a precursor for deuterated internal standards used in quantitative nuclear magnetic resonance (qNMR) and mass spectrometry (MS), crucial for pharmacokinetic and metabolic studies of phosphorus-containing drugs.[1][2] This document offers a detailed, field-proven protocol, explains the causality behind critical experimental choices, and outlines the necessary analytical techniques for quality control.

Foundational Principles of Trialkyl Phosphite Synthesis

The synthesis of trialkyl phosphites, including their deuterated analogs, is a cornerstone of organophosphorus chemistry. The most prevalent and industrially favored method involves the reaction of phosphorus trichloride (PCl₃) with an alcohol.[3] This reaction is a nucleophilic substitution at the phosphorus center.

The core transformation is: PCl₃ + 3 R-OH → P(OR)₃ + 3 HCl

A significant challenge in this synthesis is the concurrent production of three equivalents of hydrogen chloride (HCl). HCl can catalyze undesirable side reactions or react with the desired phosphite product. Therefore, the reaction is almost universally conducted in the presence of a base to act as an "acid scavenger."[3][4] Tertiary amines, such as N,N-diethylaniline or pyridine, are commonly employed for this purpose.[5] The choice of base is critical; for instance, the hydrochloride salt of diethylaniline is a non-hygroscopic solid that is easily removed by filtration, simplifying the product work-up.[5]

Furthermore, phosphorus trichloride reacts vigorously and exothermically with water. The presence of moisture leads to the formation of phosphorous acid and other impurities, drastically reducing the yield and purity of the target phosphite. Consequently, all reagents and solvents must be strictly anhydrous, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

Synthesis of this compound

The preparation of this compound follows the established principles for trialkyl phosphites, with the critical substitution of methanol with its deuterated counterpart, Methanol-d4 (CD₃OD).

Reaction Mechanism and Stoichiometry

The synthesis proceeds via the reaction of phosphorus trichloride with three equivalents of methanol-d4 in the presence of three equivalents of a tertiary amine base, such as N,N-diethylaniline. The base neutralizes the generated deuterium chloride (DCl).

Overall Reaction: PCl₃ + 3 CD₃OD + 3 C₆H₅N(CH₂CH₃)₂ → P(OCD₃)₃ + 3 [C₆H₅NH(CH₂CH₃)₂]⁺Cl⁻

The reaction is typically performed in a dry, non-polar solvent like petroleum ether to facilitate precipitation of the amine hydrochloride salt and to help control the reaction temperature.[5]

Experimental Workflow Diagram

Sources

- 1. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Trimethyl phosphite producing process - Eureka | Patsnap [eureka.patsnap.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Guide to the Isotopic Purity Analysis of Tri(methyl) Phosphite-d9

Introduction: The Critical Role of Isotopic Purity in Deuterated Compounds

In the realms of pharmaceutical development, metabolic tracing, and mechanistic studies, the use of stable isotope-labeled compounds, such as Tri(methyl) Phosphite-d9, is indispensable. The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter pharmacokinetic profiles, enhance the efficacy of drugs, or serve as a powerful tool for tracking metabolic pathways.[1] However, the utility of these deuterated analogues is fundamentally dependent on their isotopic purity.

This technical guide provides a comprehensive framework for the robust analysis of isotopic purity for this compound. We will delve into the core analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), from a first-principles perspective. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the rationale behind the experimental choices, ensuring a self-validating system for accurate and reproducible results.

It is crucial to distinguish between two key terms:

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule.[2]

-

Species Abundance: This describes the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., d9, d8, d7, etc.).[2]

Synthesizing a compound with 100% isotopic purity is practically impossible, leading to a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[2] A thorough analysis, therefore, must quantify both the overall enrichment and the distribution of these isotopologues.

Core Analytical Methodologies: A Dual-Pronged Approach

A combination of NMR and MS provides a complete and transparent picture of the isotopic composition of this compound.[1][3] NMR offers unparalleled insight into the specific sites and extent of deuteration, while high-resolution mass spectrometry excels at resolving and quantifying the various isotopologues present in a sample.[2][4]

Workflow for Isotopic Purity Determination

Caption: Overall workflow for the isotopic purity analysis of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining isotopic enrichment.[2] By analyzing the presence, absence, and characteristics of specific nuclear signals, we can precisely quantify the degree of deuterium incorporation. For this compound, a multi-nuclear approach is most effective.

¹H NMR: The Primary Tool for Quantifying Residual Protons

Proton NMR (¹H NMR) is exceptionally precise for measuring the minute amounts of residual, non-deuterated sites.[2] In a fully deuterated sample of this compound, the proton signal should be nearly absent. The small residual signal from the C-H isotopologues is integrated against a known internal standard to calculate the overall isotopic enrichment.

Expected ¹H NMR Spectrum: The non-deuterated Tri(methyl) Phosphite exhibits a characteristic doublet in its ¹H NMR spectrum due to coupling with the phosphorus-31 nucleus (³J-HP coupling).[5][6] For this compound, we expect to see a very small residual doublet at the same chemical shift.

| Parameter | Expected Value for Tri(methyl) Phosphite |

| Chemical Shift (δ) | ~3.5 ppm |

| Multiplicity | Doublet |

| Coupling Constant (³J-HP) | ~11 Hz[5] |

Experimental Protocol: ¹H NMR for Isotopic Enrichment

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

-

Add a precise volume of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known concentration of an internal standard (e.g., toluene, mesitylene). The standard should have a resonance in a clear region of the spectrum.

-

-

Instrument Setup:

-

Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion and sensitivity).

-

Ensure a sufficient number of scans are acquired to achieve a high signal-to-noise ratio for the small residual proton signal and the internal standard.

-

Use a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the signals being integrated to ensure full relaxation and accurate quantification.

-

-

Data Processing and Analysis:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Integrate the residual doublet signal of the methyl protons of Tri(methyl) Phosphite.

-

Integrate the signal of the known internal standard.

-

Calculate the isotopic enrichment using the following formula:

-

Isotopic Enrichment (%) = [1 - ((Integral of Sample Signal / Number of Protons) / (Integral of Standard Signal / Number of Protons))] x 100

-

-

³¹P NMR: Confirming Structural Integrity and Purity

Phosphorus-31 NMR (³¹P NMR) is a powerful tool for confirming the identity and chemical purity of phosphorus-containing compounds.[7] It provides a direct window into the electronic environment of the phosphorus atom.

Expected ³¹P NMR Spectrum: For Tri(methyl) Phosphite, the ³¹P NMR spectrum typically shows a single resonance. In a proton-coupled spectrum, this signal would be a multiplet due to coupling with the nine methyl protons. However, it is common practice to acquire a proton-decoupled spectrum, which results in a sharp singlet. The chemical shift is highly characteristic of phosphites.

| Parameter | Expected Value for Tri(methyl) Phosphite |

| Chemical Shift (δ) | ~140 ppm (relative to 85% H₃PO₄)[8] |

| Multiplicity (¹H-decoupled) | Singlet |

The presence of a single, sharp peak at the expected chemical shift confirms the structural integrity of the phosphite moiety and the absence of oxidized impurities like trimethyl phosphate, which would appear at a significantly different chemical shift (around 2 ppm).[7][9]

Experimental Protocol: ³¹P{¹H} NMR for Structural Confirmation

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup:

-

Tune the NMR probe to the ³¹P frequency.

-

Acquire a proton-decoupled (³¹P{¹H}) spectrum.

-

-

Data Analysis:

-

Confirm the presence of a single peak at the expected chemical shift for Tri(methyl) Phosphite.

-

Integrate any impurity peaks to assess chemical purity.

-

¹³C NMR: Complementary Structural Verification

While not the primary technique for isotopic purity, ¹³C NMR can provide complementary structural confirmation. The carbon signal will be split by the phosphorus nucleus (²J-CP coupling). Due to the presence of deuterium, the carbon signal in this compound will be a multiplet due to ¹³C-²H coupling and will exhibit a characteristic isotopic shift.

Part 2: Mass Spectrometry (MS) for Isotopologue Distribution

High-resolution mass spectrometry (HRMS) is the definitive technique for determining the species abundance, or the distribution of isotopologues, in a deuterated sample.[2][4] It separates and quantifies molecules based on their mass-to-charge ratio (m/z), allowing for the clear resolution of d9, d8, d7, etc., species.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for a volatile compound like Tri(methyl) Phosphite.[3][10] The gas chromatograph separates the analyte from any non-volatile impurities before it enters the mass spectrometer.

Expected Mass Spectrum and Isotopologue Pattern

The key to this analysis is observing the molecular ion (M⁺) peak and its distribution. Each deuterium atom adds approximately 1.006 Da to the mass of the molecule compared to a proton.

| Isotopologue | Formula | Exact Mass (Da) |

| d9 | C₃D₉O₃P | 133.0854 |

| d8 | C₃HD₈O₃P | 132.0791 |

| d7 | C₃H₂D₇O₃P | 131.0728 |

| ... | ... | ... |

| d0 (non-deuterated) | C₃H₉O₃P | 124.0289 |

By analyzing the relative intensities of these peaks in the high-resolution mass spectrum, we can accurately determine the percentage of each isotopologue present in the sample.

Fragmentation and Isotopic Labeling Position

Caption: Simplified potential fragmentation pathway for this compound in MS.

Analyzing the fragmentation pattern can also provide information about the location of any residual protons, although for a simple molecule with equivalent methyl groups, this is less critical.

Experimental Protocol: GC-MS for Isotopologue Distribution

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate) at a concentration suitable for GC-MS analysis (e.g., 10-100 µg/mL).

-

-

Instrument Setup (GC):

-

Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injection: Use a split/splitless injector. A split injection is typically appropriate to avoid overloading the column and detector.

-

Temperature Program: Develop a temperature gradient that ensures good separation of the analyte from the solvent and any volatile impurities.

-

-

Instrument Setup (MS):

-

Ionization: Electron Ionization (EI) is standard for GC-MS.

-

Analyzer: A high-resolution analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is necessary to resolve the isotopologue peaks.[11][12]

-

Acquisition Mode: Acquire data in full scan mode over a mass range that includes the expected molecular ions of all isotopologues.

-

-

Data Analysis:

-

Extract the mass spectrum from the chromatographic peak corresponding to Tri(methyl) Phosphite.

-

Identify the peak cluster corresponding to the molecular ion.

-

Calculate the relative abundance of each isotopologue by normalizing the intensity of each peak in the cluster to the total intensity of all peaks in the cluster.

-

Present the data in a table summarizing the species abundance.

-

Data Summary and Interpretation

A comprehensive analysis will yield two key sets of data, which should be presented clearly.

Table 1: Isotopic Enrichment via ¹H NMR

| Parameter | Result |

| Calculated Isotopic Enrichment | >99.5% D |

| Methodology | ¹H NMR (400 MHz, CDCl₃) with Toluene internal standard. |

Table 2: Isotopologue Distribution via GC-HRMS

| Isotopologue | Relative Abundance (%) |

| d9 | 98.2 |

| d8 | 1.6 |

| d7 | 0.2 |

| < d7 | < 0.1 |

| Methodology | GC-HRMS (EI, TOF Analyzer) |

Conclusion: Ensuring the Deuterium Difference is Controlled and Verified

The rigorous characterization of this compound is a non-negotiable aspect of its use in research and development. A dual-pronged analytical approach, leveraging the strengths of both NMR spectroscopy and mass spectrometry, provides a complete and verifiable assessment of isotopic purity.[3] By precisely quantifying isotopic enrichment through ¹H NMR and delineating the isotopologue distribution with high-resolution MS, researchers can ensure batch-to-batch consistency, meet stringent quality expectations, and ultimately, generate reliable and reproducible scientific data.[2] This self-validating system of analysis underpins the trustworthiness of any subsequent experimental outcomes.

References

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing).

- Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. (2018). PubMed.

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). Concert Pharmaceuticals.

- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (n.d.). PubMed.

- Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. (2017). ACS Publications.

- A Researcher's Guide to the Validation of Isotopic Analyses by Mass Spectrometry. (n.d.). Benchchem.

- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. (n.d.). ResearchGate.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc..

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). YouTube.

- A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. (2017). ResearchGate.

- 31P Nuclear Magnetic Resonance Spectra of Phosphorus-containing Esters in the Presence of Transition-metal Ions. (1972). RSC Publishing.

- Trimethyl phosphite(121-45-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- NMR spectrum of trimethyl phosphate in one shot. (n.d.). ResearchGate.

- Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments.

- Question about H NMR of trimethyl phosphite. (2019). Reddit.

- Week 2 : Lecture 10 : Introduction to 31P NMR Spectroscopy. (2024). YouTube.

- Laboratory Analysis of Trimethyl phosphite. (n.d.). Analytice.

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. isotope.com [isotope.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. nmr.oxinst.com [nmr.oxinst.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 31P nuclear magnetic resonance spectra of phosphorus-containing esters in the presence of transition-metal ions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Laboratory Analysis of Trimethyl phosphite - Analytice [analytice.com]

- 11. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic data for "Tri(methyl) Phosphite-d9"

An In-depth Technical Guide to the Spectroscopic Characterization of Tri(methyl) Phosphite-d9

Introduction

This compound, with the chemical formula C₃D₉O₃P, is the deuterated isotopologue of trimethyl phosphite.[1] This colorless liquid is a valuable tool in various research fields, particularly in mechanistic studies and as an internal standard in analytical chemistry. Its utility stems from the replacement of hydrogen atoms with deuterium, which alters its spectroscopic properties in a predictable manner without significantly changing its chemical reactivity. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Synthesis

This compound possesses a pyramidal phosphorus(III) center bonded to three methoxy-d3 groups.

Caption: Key NMR coupling interactions in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2200-2250 | Strong | C-D stretch |

| ~1000-1100 | Strong | P-O-C stretch |

| ~700-800 | Medium | P-O stretch |

-

Experimental Protocol: IR Spectroscopy

-

Acquire the IR spectrum of a neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in an appropriate cell.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

The most significant feature in the IR spectrum of this compound, when compared to its non-deuterated analog, is the appearance of strong C-D stretching vibrations in the 2200-2250 cm⁻¹ region, and the absence of C-H stretches around 2800-3000 cm⁻¹. The P-O-C and P-O stretching frequencies are also characteristic. [2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Relative Intensity (%) | Assignment |

| 133 | High | [M]⁺ (Molecular Ion) |

| 100 | Medium | [M - OCD₃]⁺ |

| 67 | Medium | [P(O)CD₃]⁺ |

-

Experimental Protocol: Mass Spectrometry

-

Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. [4] 2. Ionize the sample using a suitable technique, such as electron ionization (EI).

-

Detect the ions and generate a mass spectrum.

-

The molecular ion peak for this compound is expected at m/z 133, corresponding to the molecular weight of C₃D₉O₃P. [1]Common fragmentation pathways may include the loss of a methoxy-d3 radical (-OCD₃) or other rearrangements.

Conclusion

The spectroscopic characterization of this compound is a multifaceted process that relies on the combined application of NMR, IR, and mass spectrometry. Each technique provides unique and complementary information that, when taken together, allows for the unambiguous identification and structural confirmation of this important deuterated compound. The data presented in this guide serve as a valuable reference for researchers utilizing this compound in their scientific endeavors.

References

-

Wikipedia. Trimethyl phosphite. [Link]

-

Dakota Systems. Understanding Trimethyl Phosphite Synthesis: Methods and Raw Materials. [Link]

-

ResearchGate. NMR spectrum of trimethyl phosphate in one shot. [Link]

-

Organic Syntheses. triethyl phosphite. [Link]

-

Scribd. Trimethyl Phosphite | PDF. [Link]

-

SpectraBase. Trimethylphosphite - Optional[31P NMR] - Chemical Shifts. [Link]

-

Patsnap. Trimethyl phosphite producing process - Eureka. [Link]

-

SpectraBase. Trimethylphosphine. [Link]

-

SpectraBase. Trimethylphosphite - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. Trimethyl phosphite. [Link]

-

Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

-

Analytice. Laboratory Analysis of Trimethyl phosphite. [Link]

-

The Royal Society of Chemistry. Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P-O-R Cleavage of P(III) Esters Selectively Producing P(O)-H/P(O)-R Compounds. [Link]

-

NIST WebBook. Trimethyl phosphite. [Link]

-

NIST WebBook. Trimethyl phosphite. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Tri(methyl) Phosphite-d9 in Common Laboratory Solvents